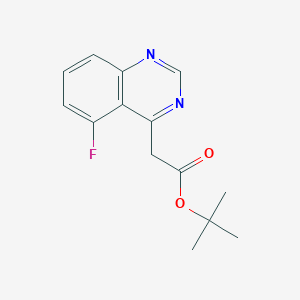
1-(Naphthalen-1-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-yl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones
Preparation Methods
The synthesis of 1-(Naphthalen-1-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of naphthalene with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Another method involves the use of donor-acceptor cyclopropanes and primary amines, which undergo a Lewis acid-catalyzed opening followed by lactamization and dealkoxycarbonylation .
Chemical Reactions Analysis
1-(Naphthalen-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using reagents like copper(II) acetate and potassium iodide in the presence of an oxidant . It can also participate in substitution reactions, where the naphthalene ring can be functionalized with different substituents under specific conditions . The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
1-(Naphthalen-1-yl)pyrrolidin-2-one has several scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as anticonvulsant agents due to their affinity for serotonin and adrenergic receptors . Additionally, the compound has applications in the pharmaceutical industry as a building block for drug development .
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)pyrrolidin-2-one and its derivatives involves their interaction with specific molecular targets. For example, some derivatives exhibit anticonvulsant activity by binding to serotonin 5-HT1A and α1-adrenergic receptors, which play a role in modulating neuronal excitability . The compound’s effects are mediated through these interactions, leading to changes in neurotransmitter release and receptor activity.
Comparison with Similar Compounds
1-(Naphthalen-1-yl)pyrrolidin-2-one can be compared with other similar compounds, such as 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one . While both compounds contain a naphthalene ring and a pyrrolidine moiety, their structural differences result in distinct chemical and biological properties. The unique combination of the naphthalene ring and pyrrolidinone in this compound makes it a valuable compound for various applications.
Properties
CAS No. |
5137-33-7 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-naphthalen-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C14H13NO/c16-14-9-4-10-15(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2 |
InChI Key |
KDRONXZNFIQMDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)

![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)


![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)

![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)


